molecular formula C10H21BrO3 B12921090 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane CAS No. 64773-81-5

1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane

Cat. No.: B12921090
CAS No.: 64773-81-5
M. Wt: 269.18 g/mol
InChI Key: ZTYFAIPAMOBNBC-UHFFFAOYSA-N
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Description

1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane is an organic compound with the molecular formula C8H17BrO3. It is a colorless to pale yellow liquid that is not miscible in water but soluble in organic solvents such as alcohols and ethers. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane can be synthesized through the reaction of 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The reactants are fed into the reactor, and the product is continuously removed and purified. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination reactions: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Corresponding ethers, nitriles, or amines.

    Elimination reactions: Alkenes.

    Oxidation: Alcohols or carboxylic acids.

Scientific Research Applications

1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-(2-Bromoethoxy)-2-ethoxyethane
  • 1-Bromo-3,6-dioxaheptane

Uniqueness

1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications requiring longer chain lengths and specific reactivity patterns.

Properties

CAS No.

64773-81-5

Molecular Formula

C10H21BrO3

Molecular Weight

269.18 g/mol

IUPAC Name

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]butane

InChI

InChI=1S/C10H21BrO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3

InChI Key

ZTYFAIPAMOBNBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCBr

Origin of Product

United States

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